1-(5-Bromo-4-fluorothiophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFO. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method starts with 2-acetylthiophene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-acetylthiophene is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products include 1-(5-substituted-4-fluorothiophen-2-yl)ethanone derivatives.
Oxidation: Products include 1-(5-Bromo-4-fluorothiophen-2-yl)acetic acid.
Reduction: Products include 1-(5-Bromo-4-fluorothiophen-2-yl)ethanol.
Scientific Research Applications
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-5-fluorothiophen-2-yl)ethanone
- 1-(5-Chloro-4-fluorothiophen-2-yl)ethanone
Uniqueness
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H4BrFOS |
---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
1-(5-bromo-4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrFOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 |
InChI Key |
ZJAJLDOGZQPARF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.